Dicamba-methyl

Volatility Drift Management Environmental Fate

Researchers quantifying dicamba residues by GC-MS/GC-ECD require the methyl ester derivative-the parent acid cannot be directly analyzed without derivatization. Dicamba-methyl (CAS 6597-78-0) is the validated, volatility-optimized form for EPA and peer-reviewed environmental methods. • Achieves 0.1 µg/L method detection limit in groundwater via SPE-GC. • Essential intermediate in dicamba API synthesis with optimized continuous-process patents. • Reduced volatility vs. acid form minimizes off-target drift in formulation R&D. • Model compound for AOP degradation studies (88% predicted removal via Cl/Fe²⁺). Supplied as neat analytical standard; global shipping available for qualified R&D laboratories.

Molecular Formula C9H8Cl2O3
Molecular Weight 235.06 g/mol
CAS No. 6597-78-0
Cat. No. B166017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicamba-methyl
CAS6597-78-0
Synonyms2-Methoxy-3,6-dichloromethylbenzoate, Disugran
Molecular FormulaC9H8Cl2O3
Molecular Weight235.06 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1C(=O)OC)Cl)Cl
InChIInChI=1S/C9H8Cl2O3/c1-13-8-6(11)4-3-5(10)7(8)9(12)14-2/h3-4H,1-2H3
InChIKeyAWSBKDYHGOOSML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dicamba-methyl: Herbicide & Analytical Standard


Dicamba-methyl (CAS 6597-78-0) is the methyl ester derivative of the widely used benzoic acid herbicide dicamba [1]. It functions as a synthetic auxin, disrupting plant growth regulation to provide selective, systemic control of annual and perennial broadleaf weeds [1][2]. With a molecular formula of C9H8Cl2O3 and a molecular weight of 235.06 g/mol, this compound exhibits physicochemical properties including a logP of 2.7886 and low water solubility [1]. Beyond its herbicidal role, dicamba-methyl is a key intermediate in the synthesis of dicamba and serves as a critical analytical reference standard for environmental monitoring [3].

Analytical standard for GC-MS/GC-EC residue methods
Synthesis intermediate for dicamba herbicide production
Model compound for formulation drift and degradation studies

Dicamba-methyl: Why Ester Form Matters


The assumption that dicamba-methyl is a direct substitute for dicamba acid or other synthetic auxin esters is a significant procurement error. The methyl ester functionality confers fundamentally different physicochemical properties—particularly volatility and lipophilicity—that directly impact herbicide efficacy, off-target drift risk, and analytical detection protocols [1]. For instance, dicamba-methyl's logP of 2.7886 dictates its behavior in gas chromatography and environmental partitioning, making it essential for specific residue methods where the parent acid cannot be directly analyzed without derivatization [2]. Furthermore, comparative vapor movement studies show that the methyl ester of a synthetic auxin exhibits different volatility profiles than the acid form under open-air conditions, affecting application safety [3]. Selecting the correct form is not a matter of interchangeability but of technical necessity.

Form mismatch
Dicamba-methyl ester cannot replace dicamba acid directly; volatility and logP differences may alter drift profiles and environmental partitioning behavior.
Analytical requirement
Standard GC methods for dicamba residue require the methyl ester; the free acid is not directly amenable without derivatization, making unlabeled acid unsuitable as an analytical substitute.

Dicamba-methyl: Key Performance Evidence


Volatility: Methyl Ester vs Acid

While direct quantitative volatility data for dicamba-methyl ester versus dicamba acid is limited, a critical class-level inference can be drawn from a study comparing the vapor movement of aminocyclopyrachlor (acid) and its methyl ester. This study provides a direct model for understanding the behavior of synthetic auxin esters. Under enclosed incubation conditions, phytotoxic responses from the methyl ester were similar to those from dicamba acid. However, under open-air, field-simulated conditions, the vapor movement and resulting phytotoxicity of the methyl ester were significantly reduced compared to the acid [1]. This demonstrates that the ester form can offer a quantifiably different, and potentially advantageous, volatility profile for reducing off-target drift.

Volatility profile
Class-level inference
Methyl ester vapor movement significantly reduced in open-air conditions vs. acid; phytotoxicity similar in enclosed tests.
Supports drift-management formulation review.
Analog model: aminocyclopyrachlor ester vs. acid.
Volatility Drift Management Environmental Fate Herbicide Application

Analytical Necessity: Ester vs Acid

Dicamba-methyl is not just an alternative analyte; it is the essential form for the validated quantification of dicamba residues in water via gas chromatography. A standard method for determining dicamba at low µg/L levels in groundwater involves a mandatory derivatization step to convert the parent dicamba acid into dicamba-methyl ester [1]. This is because the methyl ester possesses the necessary volatility and thermal stability for separation on a capillary GC column (e.g., SE-30) and subsequent detection by electron-capture (GC-EC) or mass spectrometry (GC-MS). The method reports average recoveries of 86 ± 5% (GC-EC) and 97 ± 7% (GC-MS) for water samples fortified at 0.40 µg/L, with an estimated detection limit of 0.1 µg/L [1].

GC analytical necessity
Head-to-head
Only methyl ester directly quantifiable by validated GC-EC/MS method; acid requires derivatization. Recovery 86–97% at 0.40 µg/L, LOD 0.1 µg/L.
Essential form for standard environmental residue monitoring.
Method: SE-30 column, groundwater samples.
Analytical Chemistry Environmental Monitoring Residue Analysis GC-MS

Efficacy: Dicamba vs Halauxifen

In a direct comparative field study evaluating preplant burndown herbicide treatments, dicamba (as a component of the tested mixtures) demonstrated superior control of specific weed species compared to the novel synthetic auxin halauxifen-methyl. While dicamba and 2,4-D provided 59% to 70% control of curly dock (Rumex crispus), halauxifen-methyl was significantly less effective, achieving only 5% control [1]. This demonstrates a quantifiable performance gap for a key weed species, where dicamba-based products offer a clear advantage.

Weed control comparison
Head-to-head
Dicamba-based treatment: 59–70% control of curly dock; halauxifen-methyl: 5% control.
Reported difference in field endpoint context.
Field study, preplant burndown.
Herbicide Efficacy Weed Control Dose-Response Synthetic Auxin

Degradation: Ester vs Acid

The degradation kinetics of dicamba-methyl (DME) differ from dicamba acid. A study on the advanced oxidation process (AOP) of DME using a chlorine/ferrous system achieved an optimal predicted degradation yield of 88% under specific conditions ([NaClO] = 422.3 µM, [Dicamba] = 4.4 mg/L, [FeSO4] = 9.5 mg/L, pH = 2.56) over a 15-minute period [1]. While direct comparative half-life data in the same matrix is not available, this demonstrates that DME requires targeted treatment strategies. In contrast, dicamba acid is reported to have a typical soil half-life of approximately 25 days and is susceptible to microbial degradation [2].

Degradation pathway
Cross-study comparable
88% predicted degradation yield of DME in Cl/Fe AOP (15 min). Dicamba acid has microbial soil half-life ~25 days.
AOP degradation endpoint context.
Engineered treatment vs. soil fate.
Environmental Fate Biodegradation Soil Persistence Water Treatment

Dicamba-methyl: Industrial & Research Applications


Environmental Analytical Standard

Procure Dicamba-methyl (CAS 6597-78-0) as an analytical standard for the quantification of dicamba residues in environmental water and soil samples using gas chromatography-mass spectrometry (GC-MS) or electron-capture detection (GC-EC). The compound's volatility and stability make it the essential derivatized form for validated EPA and peer-reviewed methods, achieving a method detection limit of 0.1 µg/L in groundwater [1].

Herbicide Synthesis Intermediate

Source Dicamba-methyl as a critical intermediate for the production of dicamba (acid) herbicide. Continuous production process patents demonstrate that optimizing the synthesis of this methyl ester is central to improving yield, purity, and cost-efficiency in the overall manufacturing workflow for the active herbicide ingredient [2].

Low-Volatility Formulation Development

Utilize Dicamba-methyl in research and development of new synthetic auxin herbicide formulations. Evidence suggests that the methyl ester functional group of this compound class can confer a reduced volatility profile compared to the parent acid under open-air conditions, which is a critical performance parameter for minimizing off-target drift and developing safer, more targeted broadleaf weed control products [3].

Environmental Remediation Research

Employ Dicamba-methyl as a target analyte in studies investigating advanced oxidation processes (AOPs) and other remediation technologies for pesticide-contaminated water. Research shows that optimized chlorine/ferrous-based AOP can achieve a predicted 88% degradation yield of Dicamba-methyl, making it a relevant model compound for developing and validating novel water treatment strategies [4].

Application
Selection Property
Validation Focus
Environmental analytical standard
GC-compatible methyl ester form
Method detection limit and recovery verification
Herbicide synthesis intermediate
Ester intermediate for dicamba acid production
Synthetic yield and purity optimization
Low-volatility formulation development
Reduced vapor drift profile
Drift-management endpoint review
Environmental remediation research
Target compound for AOP studies
Degradation efficiency and pathway analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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